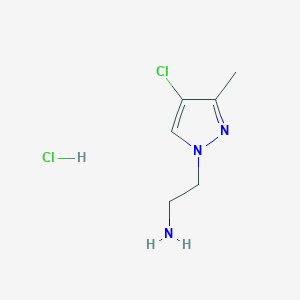
2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride” is a chemical compound with the molecular formula C6H10ClN3 . It’s a derivative of pyrazole, which is a class of compounds characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Chemical Reactions Analysis
The specific chemical reactions involving “2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride” are not detailed in the sources I found. Pyrazoles, in general, can react with various reagents and undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride” are not detailed in the sources I found. Pyrazole itself is a weak base, with a pKb of 11.5 .Aplicaciones Científicas De Investigación
1. Pharmacological Activities
Research has revealed a range of pharmacological activities associated with compounds structurally similar to 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride. For instance, derivatives like N,N-disubstituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides and -propanamines exhibit significant platelet antiaggregating activity, as well as moderate hypotensive, antiarrhythmic, and other effects in rats and mice (Bruno et al., 1991).
2. DNA Interaction and Anticancer Potential
Cu(II) complexes of tridentate ligands, including compounds structurally related to 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride, have been synthesized and characterized. These complexes demonstrate good DNA binding propensity and show potential as anticancer agents with low toxicity for different cancer cell lines (Kumar et al., 2012).
3. Metal Complexation and Coordination Chemistry
The synthesis of low symmetry pyrazole-based tripodal tetraamine ligands, including compounds similar to 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride, has been explored. These ligands, when complexed with metals like Co and Zn, have been studied for their coordination chemistry and ligand decomposition reactions (Cubanski et al., 2013).
4. Catalysts in Polymer Synthesis
Cu(II) complexes containing N,N-bidentate N-substituted phenylethanamine derivatives, structurally related to 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride, have been used as pre-catalysts for the synthesis of heterotactic-enriched polylactide. These complexes demonstrate high activities and control in the ring-opening polymerization of rac-lactide (Cho et al., 2019).
Mecanismo De Acción
Target of Action
The primary targets of 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride are currently unknown. The compound is a part of the pyrazole family, which is known for its diverse pharmacological effects . .
Mode of Action
Pyrazoles, in general, are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with targets . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Action Environment
The reactivity and stability of pyrazole derivatives can be influenced by factors such as ph, temperature, and the presence of other chemical entities .
Propiedades
IUPAC Name |
2-(4-chloro-3-methylpyrazol-1-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3.ClH/c1-5-6(7)4-10(9-5)3-2-8;/h4H,2-3,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIUDVHHMYANAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Thia-1-azaspiro[4.4]nonan-4-ol](/img/structure/B2417807.png)

![1,5-diamino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2417811.png)
![2-[(4-Bromophenyl)sulfanyl]nicotinaldehyde](/img/structure/B2417812.png)
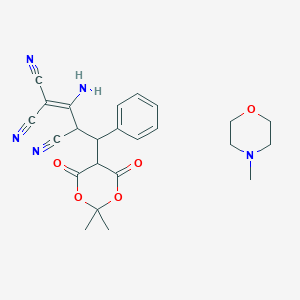
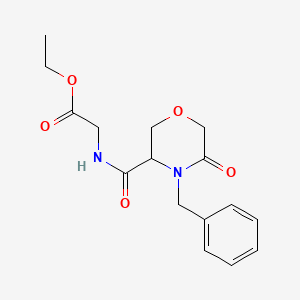
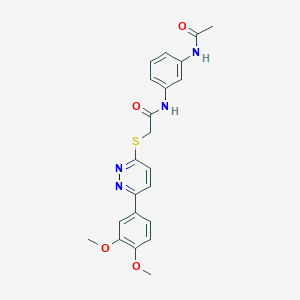
![5-[3-(2-Tert-butylbenzimidazol-1-yl)azetidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2417819.png)
![(2S,4S)-5-Ethoxy-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2417820.png)
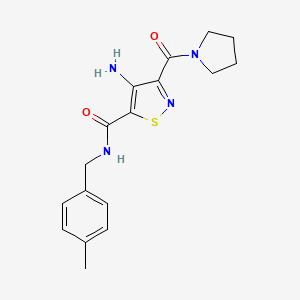

![N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2417828.png)
![3-((4-chlorophenyl)sulfonyl)-N-(4-isopropylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2417829.png)